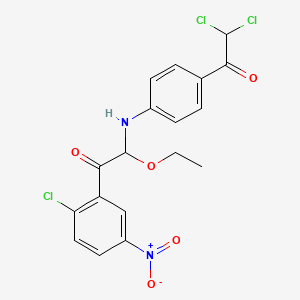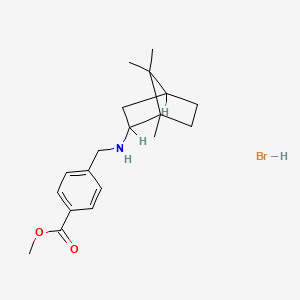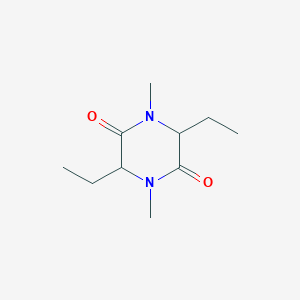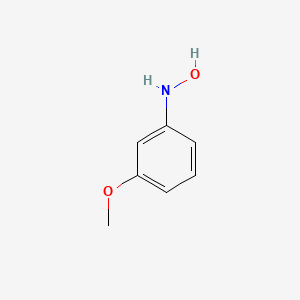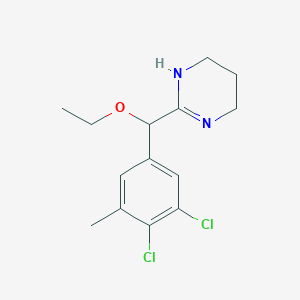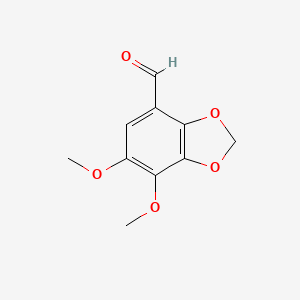
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.1834 g/mol . This compound is a derivative of benzodioxole, which is a heterocyclic compound containing the methylenedioxy functional group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of dihydroapiol. One method involves the use of ethyl formate and phosphorus pentachloride (PCl5) in dry dichloromethane (CH2Cl2) under reflux conditions . The reaction mixture is then poured into water, and the organic layer is separated, washed, and dried to obtain the desired product.
Analyse Chemischer Reaktionen
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which have potential anticancer properties . Additionally, it is used in the development of bioactive molecules for pharmaceuticals and pesticides . Its unique structure makes it valuable in the study of various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the metastasis of certain cancer cells by interfering with their growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are significant.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde can be compared to other similar compounds, such as 1(3H)-Isobenzofuranone, 6,7-dimethoxy- and 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methylenedioxy and formyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23731-66-0 |
|---|---|
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(4-11)8-10(9(7)13-2)15-5-14-8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
IXAPAMZBUJTKNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)C=O)OCO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


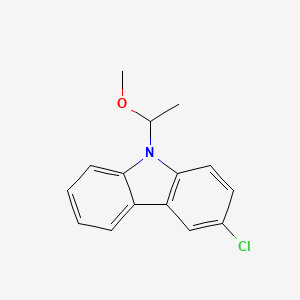
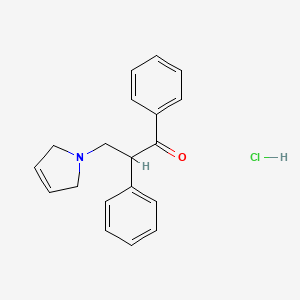
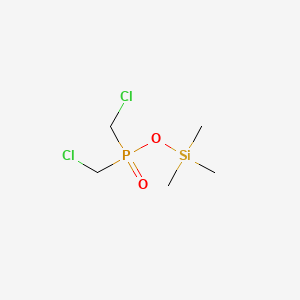
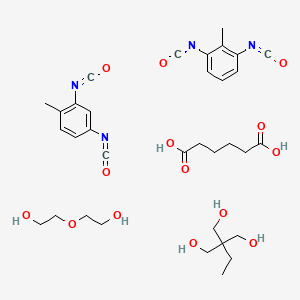
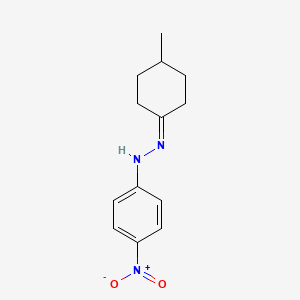


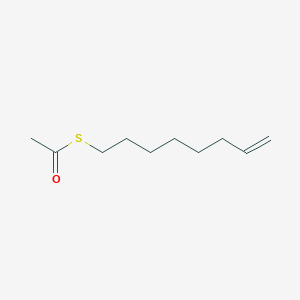
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
